molecular formula C12H11NO3 B1330419 Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester CAS No. 5721-72-2

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Cat. No.: B1330419
CAS No.: 5721-72-2
M. Wt: 217.22 g/mol
InChI Key: MDIMSJGGKSUKJZ-UHFFFAOYSA-N
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Description

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester is an organic compound with the molecular formula C12H11NO3 It is a derivative of carbamic acid and naphthol, characterized by the presence of a carbamate group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester typically involves the reaction of 5-hydroxy-1-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

5-Hydroxy-1-naphthol+Methyl isocyanateCarbamic acid, methyl-, 5-hydroxy-1-naphthyl ester\text{5-Hydroxy-1-naphthol} + \text{Methyl isocyanate} \rightarrow \text{this compound} 5-Hydroxy-1-naphthol+Methyl isocyanate→Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group on the naphthalene ring can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 5-hydroxy-1-naphthyl alcohol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Carbamic acid, ethyl-, 5-hydroxy-1-naphthyl ester
  • Carbamic acid, propyl-, 5-hydroxy-1-naphthyl ester
  • Carbamic acid, butyl-, 5-hydroxy-1-naphthyl ester

Comparison: Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester is unique due to its specific ester group and naphthol moiety. Compared to its ethyl, propyl, and butyl counterparts, the methyl ester may exhibit different solubility, reactivity, and biological activity. These differences can influence its suitability for various applications, making it a compound of particular interest in research and industry.

Properties

IUPAC Name

(5-hydroxynaphthalen-1-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-12(15)16-11-7-3-4-8-9(11)5-2-6-10(8)14/h2-7,14H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIMSJGGKSUKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205840
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5721-72-2
Record name 1,5-Naphthalenediol, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5721-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005721722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, methyl-, 5-hydroxy-1-naphthyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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